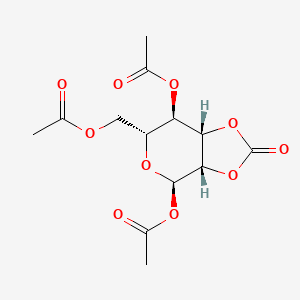

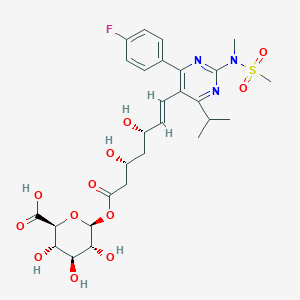

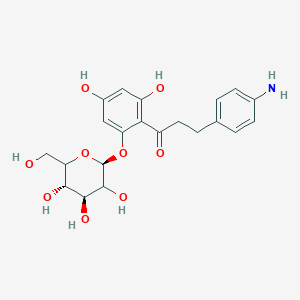

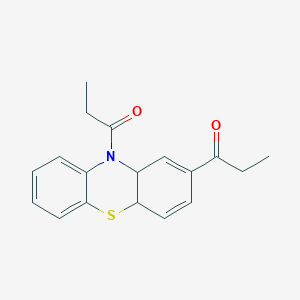

Rosuvastatin acyl-B-D-glucuronide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Rosuvastatin, and implicitly its metabolites like Rosuvastatin acyl-β-D-glucuronide, involves complex organic chemistry processes. A notable method includes the Wittig reaction, which is utilized in the synthesis of statins including Rosuvastatin (Časar, Steinbücher, & Košmrlj, 2010). This approach demonstrates the chemical ingenuity behind developing statins with specific pharmacological profiles.

Molecular Structure Analysis

Rosuvastatin's molecular structure is characterized by its synthetic nature, offering it unique pharmacokinetic and pharmacodynamic properties compared to other statins. This structure contributes to its potent LDL-cholesterol-lowering action, and by extension, its metabolites also inherit significant biochemical activity (Davidson, 2002).

Chemical Reactions and Properties

Rosuvastatin and its metabolites undergo various chemical reactions within the body, leading to their activation or deactivation. An essential reaction is the formation of acyl glucuronide conjugates, a process common to statins, which plays a role in their pharmacological activity and metabolism (Prueksaritanont et al., 2002).

Physical Properties Analysis

The physical properties of Rosuvastatin, such as solubility and stability, are crucial for its bioavailability and therapeutic efficacy. Its relatively hydrophilic nature compared to other statins affects its absorption and distribution within the body, influencing the generation and activity of its metabolites (McTaggart et al., 2001).

Chemical Properties Analysis

The chemical properties of Rosuvastatin, including its reactivity and interaction with biological molecules, are central to its mechanism of action. Studies demonstrate its ability to upregulate enzymes such as nitric oxide synthase in endothelial cells, which is part of its cardioprotective effects beyond cholesterol lowering (Laufs et al., 2002). Additionally, its interaction with human serum albumin has been studied to understand its transport and distribution in the human body, revealing insights into its high affinity and specific binding sites (Afkham et al., 2021).

Scientific Research Applications

Cellular Mechanisms and Therapeutic Potential

Odontoblast Differentiation : Rosuvastatin has been shown to accelerate odontoblast differentiation and rescue inflammatory reactions by suppressing the NF-κB signaling pathway. This effect provides insights into its potential role in dental pulp regeneration and its anti-inflammatory properties (Feng et al., 2019).

Drug-Drug Interactions via Transporter Inhibition : Solitary inhibition of the intestinal breast cancer resistance protein (BCRP) transporter by Rosuvastatin can lead to clinically significant drug-drug interactions, causing up to a 2-fold increase in statin exposure. This highlights the importance of BCRP in Rosuvastatin's pharmacokinetics and the potential for interaction with other drugs (Elsby et al., 2016).

Immune System Modulation : Rosuvastatin impacts the "immunome" of healthy, normocholesterolemic subjects by inducing modest changes in immunologic and metabolic measures. Some effects are dependent on baseline CRP levels, suggesting that Rosuvastatin's impact on the immune system may be influenced by individual inflammatory states (Karmaus et al., 2019).

Metabolic Profiling in Hyperlipidemia : Metabolic profiling studies have shown that Rosuvastatin administration results in significant changes in the levels of L-carnitine, diacylglycerol, and acylcarnitines, shedding light on its effects on metabolic pathways beyond its lipid-lowering action. This research suggests potential areas for understanding the drug's broader metabolic effects (Lee et al., 2018).

Oxidative Stress and DNA Damage : Investigations have demonstrated Rosuvastatin's antioxidative effects, capable of preventing DNA damage through the upregulation of glutathione synthesis. This indicates its potential utility in reducing oxidative stress and protecting against cellular damage (Schupp et al., 2008).

Safety And Hazards

Rosuvastatin belongs to a group of medicines called HMG-CoA reductase inhibitors, or statins. It works by blocking an enzyme that is needed by the body to make cholesterol, so this reduces the amount of cholesterol in the blood10. However, it is important to consider the potential risks and side effects of this medication10.

Future Directions

The combination therapy of rosuvastatin and the platelet inhibitor clopidogrel is widely accepted in the management of cardiovascular diseases11. However, there is considerable variation in the pharmacokinetics of rosuvastatin between races9. The clinical relevance of the statistically significant drug interactions is yet to be investigated following repeated co-administration for at least 15 days9.

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGDNYJLUILGBY-ZYBQEGLCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36FN3O12S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

657.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rosuvastatin acyl-B-D-glucuronide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

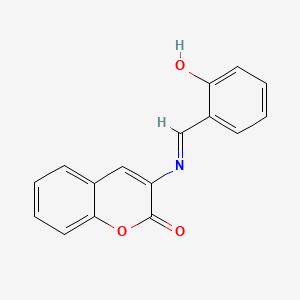

![(NE)-N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]hydroxylamine](/img/structure/B1140203.png)

![3-[(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-galactopyranosyl)thio]propanoic acid](/img/structure/B1140212.png)